molecular formula C16H15BrN2O2S B2688468 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886924-83-0

1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B2688468
CAS RN: 886924-83-0
M. Wt: 379.27
InChI Key: RZUSVHYMSVAVGX-UHFFFAOYSA-N
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Description

Imidazoles are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They are key components in a variety of functional molecules and have many applications .


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of these compounds . The bonds constructed during the formation of the imidazole ring and the compatibility of the process with various functional groups are important considerations .


Molecular Structure Analysis

Imidazoles are heterocyclic compounds, meaning they contain atoms of at least two different elements in their ring structure . The placement of bonds and substitution patterns around the ring can vary, leading to a wide range of possible imidazole structures .


Chemical Reactions Analysis

Imidazoles can participate in a variety of chemical reactions. For example, they can react with benzhydrylium ions (diarylcarbenium ions) in a process that has been studied photometrically . The rate constants of these reactions can be used to determine nucleophile-specific parameters .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can be influenced by factors such as their molecular structure and the presence of substituents . For example, oxygen and sulfur substitutions can dramatically influence the molecular structures and polarities of the dyes, leading to different degrees of the aggregation-induced emission (AIE) phenomenon .

Scientific Research Applications

Synthesis and Pharmacological Activity

Research into the synthesis of imidazole derivatives, including those related to 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole, has demonstrated their potential pharmacological activities. For instance, studies have focused on the preparation of imidazo[2,1-b]benzothiazole derivatives exhibiting significant anti-inflammatory, analgesic, and ulcerogenic activities, highlighting the versatility of imidazole compounds in drug development (Grandolini et al., 1993).

Catalysis and Chemical Synthesis

Innovative catalytic systems involving imidazole derivatives have been developed for the efficient synthesis of complex organic compounds. A notable example is the use of ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate, which catalyzes the synthesis of tetrasubstituted imidazoles, demonstrating the role of imidazole-based catalysts in enhancing chemical reactions (Zolfigol et al., 2013).

Antioxidant, Antimicrobial, and Antiproliferative Properties

Research on benzimidazole derivatives, including those structurally related to this compound, has uncovered their significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These studies suggest the potential of such compounds in treating various diseases and conditions, including microbial infections and oxidative stress-related disorders (Menteşe et al., 2015).

Novel Applications in Electrophysiological Activity

The exploration of N-substituted imidazolylbenzamides for their cardiac electrophysiological activities reveals the potential of imidazole derivatives as selective class III agents. This research area opens up new possibilities for the development of treatments for arrhythmias and other cardiovascular conditions (Morgan et al., 1990).

Mechanism of Action

Future Directions

The field of imidazole chemistry continues to evolve, with ongoing research into new synthetic methodologies and applications . For example, a metal-free visible LED photopolymerization process, initiated by imidazole-based charge transfer complexes, has been reported, showcasing tremendous potential for 3D printing with high resolution and high-tech composites .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-ethylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUSVHYMSVAVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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